molecular formula C23H30N2O4 B247765 1-{4-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE

1-{4-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE

Cat. No.: B247765
M. Wt: 398.5 g/mol
InChI Key: UUGLXRSOXMMLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(3-Ethoxy-4-Methoxyphenyl)Methyl]Piperazin-1-yl}-2-(4-Methylphenoxy)Ethan-1-one is an organic compound with a complex structure that includes piperazine, phenyl, and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(3-Ethoxy-4-Methoxyphenyl)Methyl]Piperazin-1-yl}-2-(4-Methylphenoxy)Ethan-1-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with piperazine to form the intermediate 4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine.

    Etherification: The intermediate is then reacted with 4-methylphenol in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(3-Ethoxy-4-Methoxyphenyl)Methyl]Piperazin-1-yl}-2-(4-Methylphenoxy)Ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

1-{4-[(3-Ethoxy-4-Methoxyphenyl)Methyl]Piperazin-1-yl}-2-(4-Methylphenoxy)Ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Material Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is used in research to understand its interactions with biological systems, including its binding affinity to various receptors and enzymes.

Mechanism of Action

The mechanism of action of 1-{4-[(3-Ethoxy-4-Methoxyphenyl)Methyl]Piperazin-1-yl}-2-(4-Methylphenoxy)Ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors, such as serotonin or dopamine receptors, influencing their activity.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

    1-(3-Methoxy-4-Methylphenyl)Ethan-1-one: This compound shares structural similarities but lacks the piperazine moiety, which may result in different biological activities.

    1-(4-Methoxyphenyl)Ethan-1-one: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.

Uniqueness: 1-{4-[(3-Ethoxy-4-Methoxyphenyl)Methyl]Piperazin-1-yl}-2-(4-Methylphenoxy)Ethan-1-one is unique due to its combination of piperazine and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

1-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C23H30N2O4/c1-4-28-22-15-19(7-10-21(22)27-3)16-24-11-13-25(14-12-24)23(26)17-29-20-8-5-18(2)6-9-20/h5-10,15H,4,11-14,16-17H2,1-3H3

InChI Key

UUGLXRSOXMMLNK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)C)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.